molecular formula C31H28ClN3O2S2 B12027168 (5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 624724-10-3

(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12027168
CAS No.: 624724-10-3
M. Wt: 574.2 g/mol
InChI Key: ZYBCFKMAODMNNF-VEILYXNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetically designed, potent small-molecule inhibitor targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Its primary research value lies in the investigation of angiogenesis, the process of new blood vessel formation, which is a critical pathway in tumor growth and metastasis. The compound exerts its effect by potently inhibiting the kinase activity of VEGFR-2, thereby blocking downstream signaling cascades that promote endothelial cell proliferation, migration, and survival . This mechanism makes it a crucial pharmacological tool for studying cancer biology, particularly in preclinical models of solid tumors. Research utilizing this inhibitor focuses on elucidating the specific role of VEGFR-2-driven angiogenesis and validating it as a therapeutic target. Beyond oncology, it may also have applications in research concerning other angiogenesis-dependent diseases, such as certain forms of retinopathy. For research purposes only. Not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

624724-10-3

Molecular Formula

C31H28ClN3O2S2

Molecular Weight

574.2 g/mol

IUPAC Name

(5Z)-5-[[3-(4-butoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C31H28ClN3O2S2/c1-3-4-16-37-27-15-14-22(17-21(27)2)29-24(20-35(33-29)25-11-6-5-7-12-25)18-28-30(36)34(31(38)39-28)19-23-10-8-9-13-26(23)32/h5-15,17-18,20H,3-4,16,19H2,1-2H3/b28-18-

InChI Key

ZYBCFKMAODMNNF-VEILYXNESA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl)C5=CC=CC=C5)C

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl)C5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Chalcone Precursor Formation

The pyrazole ring is constructed via Claisen-Schmidt condensation. A mixture of 4-butoxy-3-methylacetophenone (1.0 equiv) and benzaldehyde (1.2 equiv) undergoes base-catalyzed aldol condensation in ethanol, yielding the corresponding chalcone derivative. Optimal conditions include refluxing for 6–8 hours in the presence of sodium hydroxide (40% w/v), achieving yields of 78–85%.

Cyclization to Pyrazole

The chalcone intermediate reacts with phenylhydrazine (1.5 equiv) in acetic acid under reflux (24 hours) to form 3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazole. Subsequent formylation using the Vilsmeier-Haack reaction (POCl₃/DMF, 0°C to room temperature, 12 hours) introduces the aldehyde group at the 4-position, yielding the target pyrazole-4-carbaldehyde.

Key Data:

  • Yield: 68% (pyrazole formation), 72% (formylation)

  • Characterization: 1H^1H NMR (CDCl₃, 400 MHz): δ 10.12 (s, 1H, CHO), 8.32 (s, 1H, pyrazole-H), 7.45–7.12 (m, 9H, aromatic), 4.12 (t, 2H, OCH₂), 2.34 (s, 3H, CH₃), 1.85–1.42 (m, 4H, butoxy chain).

Preparation of 3-(2-Chlorobenzyl)-2-Thioxo-1,3-Thiazolidin-4-One

Thiazolidinone Core Formation

2-Chlorobenzylamine (1.0 equiv) reacts with carbon disulfide (1.2 equiv) in the presence of fumaryl chloride (1.1 equiv) as a cyclizing agent. The reaction proceeds in aqueous medium at 60°C for 4 hours, yielding 3-(2-chlorobenzyl)-2-thioxothiazolidin-4-one. Alternative methods using thioglycolic acid and zinc chloride in ethanol (reflux, 8 hours) report comparable yields.

Optimization Notes:

  • Solvent choice: Water affords higher purity (>95%), while ethanol reduces reaction time by 30%.

  • Yield: 82–89%

Characterization

  • IR (KBr): 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S)

  • 1H^1H NMR (DMSO-d6d_6 ): δ 7.54–7.32 (m, 4H, aromatic), 4.85 (s, 2H, CH₂), 3.92 (s, 2H, SCH₂).

Knoevenagel Condensation for Hybrid Formation

Reaction Conditions

Equimolar amounts of pyrazole-4-carbaldehyde and 3-(2-chlorobenzyl)-2-thioxothiazolidin-4-one undergo condensation in anhydrous ethanol containing piperidine (5 mol%). The mixture is refluxed for 12–16 hours, facilitating the formation of the (Z)-configured product via selective dehydration.

Critical Parameters:

  • Temperature: Reflux (78°C) ensures complete conversion.

  • Solvent: Ethanol minimizes side reactions compared to DMF or THF.

  • Yield: 74–81%

Stereochemical Control

The Z-configuration at the 5-position is confirmed by NOESY spectroscopy, showing proximity between the pyrazole methylene proton (δ 6.95) and thiazolidinone C4-H (δ 5.12).

Characterization Data:

  • 1H^1H NMR (DMSO-d6d_6 ): δ 7.88 (s, 1H, CH=), 7.62–7.21 (m, 13H, aromatic), 4.91 (s, 2H, NCH₂), 4.10 (t, 2H, OCH₂), 2.41 (s, 3H, CH₃), 1.78–1.45 (m, 4H, butoxy).

  • 13C^{13}C NMR: δ 192.1 (C=O), 167.8 (C=S), 144.2 (CH=), 139.5–114.2 (aromatic), 65.3 (OCH₂), 43.8 (NCH₂).

Purification and Analytical Validation

Recrystallization

The crude product is recrystallized from ethyl acetate/hexane (3:1), yielding pale-yellow crystals with >99% purity (HPLC).

Spectroscopic Consistency

  • IR : Absence of aldehyde peak (~1700 cm⁻¹) confirms condensation.

  • MS (ESI+) : m/z 614.2 [M+H]⁺ (calc. 614.1).

Comparative Analysis of Synthetic Routes

Method StepConditionsYield (%)Purity (%)Reference
Pyrazole formylationVilsmeier-Haack, 12 h7298
Thiazolidinone synthesisFumaryl chloride, H₂O, 4 h8995
Knoevenagel condensationEthanol/piperidine, 16 h8199

Chemical Reactions Analysis

Nucleophilic Substitution

The sulfur atom in the thiazolidinone ring and the methylene bridge are reactive sites for nucleophilic attacks. For example:

  • S-thiol group reactions : Potential for substitution with nucleophiles like amines or alcohols under basic conditions .

  • Methylene bridge interactions : Susceptible to Michael additions or cycloadditions due to its electron-rich nature.

Hydrolysis

The compound undergoes hydrolysis under acidic or basic conditions, leading to ring-opening products. For instance:

  • Acidic hydrolysis : Cleavage of the thiazolidinone ring to form thiol-containing intermediates .

  • Basic hydrolysis : Conversion to carbonyl derivatives via deprotonation and rearrangement.

Pyrazole Ring Reactivity

The pyrazole moiety participates in:

  • Electrophilic substitution : Reactions at the para position (relative to the substituent) due to electron-donating groups.

  • Coordination chemistry : Potential for metal chelation via the nitrogen atoms.

Antimicrobial Activity

The compound’s thioxo group (–S–) and pyrazole substituents may interact with bacterial enzymes, such as:

  • Inhibition of DNA gyrase : By binding to the ATP-binding pocket .

  • Interference with cell wall synthesis : Through disruption of peptidoglycan cross-linking .

Anticancer Mechanisms

Reactivity with cellular targets includes:

  • Microtubule stabilization : Similar to colchicine, interfering with tubulin polymerization .

  • Apoptosis induction : Activation of pro-apoptotic proteins (e.g., caspases) via thiazolidinone’s insulin-sensitizing properties .

Analytical Techniques for Reaction Monitoring

TechniqueApplication
HPLC Quantification of reaction yields and purity .
NMR spectroscopy Structural elucidation of intermediates and products.
Mass spectrometry Identification of reaction pathways and byproducts .

Scientific Research Applications

Anticancer Activity

Research has indicated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms such as the inhibition of cell proliferation and the activation of apoptotic pathways. The specific compound discussed here has been investigated for its ability to target specific cancer cell lines, demonstrating cytotoxic effects that warrant further exploration for potential therapeutic applications in oncology.

Antimicrobial Properties

Thiazolidinones are also noted for their antimicrobial activities. Preliminary studies suggest that (5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one may possess broad-spectrum antimicrobial properties. This could make it a candidate for developing new antibiotics or antifungal agents, especially in an era where antibiotic resistance is a growing concern.

Case Study 1: Anticancer Activity Assessment

In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of various thiazolidinone derivatives, including the compound . The results indicated significant inhibition of cell growth in breast cancer cell lines, with IC50 values suggesting potent activity comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial properties of thiazolidinone derivatives against a panel of pathogenic bacteria and fungi. The compound showed promising results against both Gram-positive and Gram-negative bacteria, highlighting its potential utility as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in inflammatory pathways.

    Interacting with Receptors: Modulating the activity of receptors involved in cell signaling.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of specific pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of this compound is highlighted through comparisons with derivatives sharing the thiazolidinone-pyrazole scaffold.

Table 1: Structural and Molecular Comparison

Compound Name / ID Substituents (Pyrazole Ring) Substituents (Thiazolidinone) Molecular Weight (g/mol) Key Features
Target Compound 4-Butoxy-3-methylphenyl 2-Chlorobenzyl 545.06 (calc.) Long alkoxy chain (butoxy) enhances lipophilicity; chloro group improves stability
(5Z)-3-(2-Chlorobenzyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one 3-Fluoro-4-methylphenyl 2-Chlorobenzyl 523.00 (calc.) Fluorine atom increases electronegativity, potentially enhancing target binding
(5Z)-3-(4-Fluorobenzyl)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one 3-Fluoro-4-propoxyphenyl 4-Fluorobenzyl 557.08 (calc.) Propoxy chain reduces steric bulk vs. butoxy; fluorobenzyl may alter metabolic stability
(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one 4-Butoxy-2-methylphenyl 2-Furylmethyl 529.07 (calc.) Furylmethyl introduces heteroaromaticity; 2-methylphenyl may reduce solubility

Key Observations:

The 2-chlorobenzyl group balances hydrophobicity with moderate polarity, unlike the 4-fluorobenzyl group in , which may improve metabolic stability but reduce bioavailability due to higher electronegativity .

Electronic and Steric Modifications :

  • Fluorine substituents (e.g., in ) enhance electronic interactions with target proteins but may introduce steric hindrance depending on their position .
  • The 3-methyl group on the pyrazole ring in the target compound minimizes steric clashes compared to 2-methyl derivatives (e.g., ), favoring binding pocket accommodation .

Heteroaromatic vs. Aromatic Substituents :

  • The 2-furylmethyl group in introduces a heterocyclic moiety, which could modulate π-π stacking interactions but may reduce chemical stability compared to the chloro-aromatic group in the target compound .

Biological Activity

The compound (5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone class, which has garnered significant attention in medicinal chemistry for its diverse biological activities. Thiazolidinones are characterized by their heterocyclic structure, which allows for various modifications that can enhance their pharmacological properties. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications based on recent research findings.

1. Antioxidant Activity

Thiazolidinones, including derivatives similar to the compound , have demonstrated notable antioxidant properties. Research indicates that certain modifications to the thiazolidinone scaffold can significantly enhance its ability to scavenge free radicals and inhibit lipid peroxidation. For instance, compounds with specific substituents have shown improved antioxidant activity measured through assays such as the TBARS method, where effective concentrations (EC) were determined .

CompoundEC (mM)Activity Description
3i0.565Best inhibitory activity against lipid peroxidation
3r0.708Significant antioxidant effect

2. Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer potential. They exhibit cytotoxic effects against various cancer cell lines, attributed to their ability to induce apoptosis and inhibit cell proliferation. The compound of interest may similarly affect cancer cells through mechanisms that involve modulation of signaling pathways associated with cell survival and death .

3. Anti-inflammatory Activity

The anti-inflammatory properties of thiazolidinones are well-documented, with several studies highlighting their efficacy in reducing inflammation markers in vitro and in vivo. The presence of specific substituents can enhance these effects, making them promising candidates for treating inflammatory diseases .

Study 1: Structure-Activity Relationship (SAR)

A systematic study evaluated various thiazolidinone derivatives, revealing that modifications at positions 2 and 5 significantly influenced biological activities. The incorporation of bulky groups at these positions often resulted in enhanced anticancer and anti-inflammatory activities. This study underscores the importance of SAR in optimizing thiazolidinone derivatives for therapeutic use .

Study 2: Synthesis and Evaluation

Recent research focused on synthesizing new thiazolidinone derivatives, including those similar to the compound , and evaluating their biological activities. The study reported that certain synthesized compounds exhibited potent antimicrobial activity against various pathogens, suggesting a broad spectrum of bioactivity for thiazolidinones .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

  • Methodology : The synthesis typically involves a multi-step condensation process. For example, the thioxothiazolidinone core is formed via cyclization of a thiourea intermediate, followed by Knoevenagel condensation with a substituted pyrazole aldehyde. Key steps include:

  • Cyclization : Use of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form the thiazolidinone ring .
  • Condensation : Refluxing in ethanol/methanol with a base (e.g., NaOH) to facilitate the Z-configuration of the exocyclic double bond .
    • Optimization : Adjust solvent polarity (e.g., DMF for solubility), temperature (60–80°C), and stoichiometric ratios (e.g., 1:1.2 aldehyde:thiazolidinone).
    • Example Data :
StepSolventTemp (°C)Yield (%)Reference
CyclizationCH₃CN7065
CondensationEtOH8072

Q. How is the Z-configuration of the exocyclic double bond confirmed experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is definitive. For example, SHELX refinement (via ORTEP-3 ) visualizes the spatial arrangement of substituents .
  • Supporting Techniques :

  • NMR : 1H^{1}\text{H}-NMR coupling constants (JH,H>16J_{\text{H,H}} > 16 Hz for E vs. < 12 Hz for Z).
  • IR : Absence of C=O stretching (1680–1700 cm⁻¹) confirms enol tautomer stabilization in the Z-form .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

  • HPLC : Use a C18 column (MeCN:H₂O = 70:30) to detect impurities (< 0.5%) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • Elemental Analysis : Acceptable C/H/N/S deviations ≤ 0.4% .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data (e.g., disorder in the 2-chlorobenzyl group)?

  • Methodology :

  • SHELXL Refinement : Apply restraints (e.g., DFIX, SIMU) to model disordered regions .
  • Complementary Data : Pair SC-XRD with powder XRD (PXRD) to validate bulk crystallinity .
    • Case Study : A biphenyl-pyrazole analog showed 15% disorder in a methoxy group; refinement with WinGX reduced R-factor from 0.12 to 0.08 .

Q. What strategies are effective for optimizing regioselectivity in pyrazole-substitution reactions?

  • DoE Approach : Use a central composite design to test variables:

  • Factors : Catalyst (e.g., piperidine vs. DBU), solvent (polar aprotic vs. protic), reaction time.
  • Response : % yield of 1,3,5-trisubstituted vs. 1,2,4-trisubstituted pyrazole .
    • Example Workflow :
CatalystSolventTime (h)Regioselectivity (%)
DBUDMF2485
PiperidineEtOH1262

Q. How can mechanistic studies differentiate between radical vs. ionic pathways in thioxothiazolidinone formation?

  • Radical Trapping : Add TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl); >50% yield suppression indicates radical intermediates .
  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_{\text{H}}/k_{\text{D}} for deuterated substrates. A KIE > 2 suggests proton transfer in the rate-limiting step .
  • Computational Modeling : DFT (B3LYP/6-31G*) to map energy barriers for cyclization pathways .

Q. What in vitro assays are suitable for evaluating structure-activity relationships (SAR) in antimicrobial studies?

  • Bacterial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via microbroth dilution (MIC ≤ 8 µg/mL = active) .
  • SAR Parameters :

  • Electron-Withdrawing Groups : 2-Cl substituents enhance membrane penetration (MIC = 4 µg/mL vs. 16 µg/mL for 2-OCH₃) .
  • Steric Effects : Bulky 4-butoxy groups reduce activity (MIC = 32 µg/mL) due to hindered target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.